molecular formula C14H19BN2O4 B2661243 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 1857348-93-6

4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No. B2661243
CAS RN: 1857348-93-6
M. Wt: 290.13
InChI Key: HRPOVNIVVHDOBY-UHFFFAOYSA-N
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Description

The compound “4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” is a complex organic molecule. It contains a pyridoxazine ring, which is a type of heterocyclic compound, and a boronic ester group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The boronic ester group is incorporated in a five-membered C2O2B ring . The structure of similar compounds has been determined by methods such as X-ray single crystal diffraction .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. Boronic esters, like the one in this compound, are known to participate in various types of reactions, including hydroboration .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, in medicinal chemistry, the mechanism of action often refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Future Directions

The future directions for research on this compound could be diverse, depending on its properties and potential applications. For instance, if this compound shows promising biological activity, it could be further investigated for potential medicinal applications .

properties

IUPAC Name

4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O4/c1-13(2)14(3,4)21-15(20-13)9-6-10-12(16-7-9)17(5)11(18)8-19-10/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPOVNIVVHDOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=O)CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

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